molecular formula C13H8ClNO B1353062 4-(4-Chlorophenoxy)benzonitrile CAS No. 74448-92-3

4-(4-Chlorophenoxy)benzonitrile

Cat. No. B1353062
CAS RN: 74448-92-3
M. Wt: 229.66 g/mol
InChI Key: SOTAPBLDXLHNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 . It appears as a white to almost white powder or crystal . The compound is also known by the synonyms 4-Chloro-4’-cyanodiphenyl Ether .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)benzonitrile consists of a benzonitrile group attached to a chlorophenyl group via an oxygen atom .


Physical And Chemical Properties Analysis

4-(4-Chlorophenoxy)benzonitrile is a solid at 20°C . It has a melting point of 84.0 to 88.0°C and a boiling point of 160°C at 0.6 mmHg . The compound is soluble in methanol .

Scientific Research Applications

Organic Building Blocks

“4-(4-Chlorophenoxy)benzonitrile” is used as an organic building block in the field of chemistry . Organic building blocks are fundamental components in organic synthesis and are used to construct complex molecules.

Material Science

This compound plays a significant role in material science . It can be used in the synthesis of new materials with desired properties.

Electronic Materials

“4-(4-Chlorophenoxy)benzonitrile” is also used in the production of electronic materials . These materials are used in various electronic devices, including transistors, solar cells, and light-emitting diodes (LEDs).

Liquid Crystal (LC) Building Blocks

This compound is used as a building block in the production of liquid crystal (LC) materials . LC materials have applications in various fields, including display technology (LCD screens), thermometers, and optical imaging.

Pharmacokinetics

The compound exhibits high GI absorption and is a CYP1A2, CYP2C19, and CYP2C9 inhibitor . This suggests potential applications in the field of pharmacokinetics, the study of how an organism affects a drug.

Synthesis of Other Compounds

“4-(4-Chlorophenoxy)benzonitrile” can be used in the synthesis of other compounds . For example, it can be treated with hydroxylamine to produce 4-(4-chlorophenoxy)-N’-hydroxybenzamidine .

Proteomics Research

The compound is used in proteomics research , a large-scale study of proteins, particularly their structures and functions.

Safety Research

The safety profile of “4-(4-Chlorophenoxy)benzonitrile” is also studied . Understanding the safety of a compound is crucial in many fields, including drug development and environmental science.

Safety and Hazards

4-(4-Chlorophenoxy)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known to be used in the field of proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

The biochemical pathways affected by 4-(4-Chlorophenoxy)benzonitrile are currently unknown . Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation. More studies are required to identify the specific pathways affected.

Pharmacokinetics

The pharmacokinetic properties of 4-(4-Chlorophenoxy)benzonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Given its use in proteomics research , it may influence protein function or expression levels, potentially leading to changes in cellular processes or signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenoxy)benzonitrile. Factors such as temperature, pH, and the presence of other substances can affect its solubility and therefore its bioavailability . Additionally, individual factors, such as a person’s age, health status, and genetic makeup, can also influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

properties

IUPAC Name

4-(4-chlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTAPBLDXLHNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458369
Record name 4-(4-chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)benzonitrile

CAS RN

74448-92-3
Record name 4-(4-Chlorophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74448-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.